5-methyl-4-nitro-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

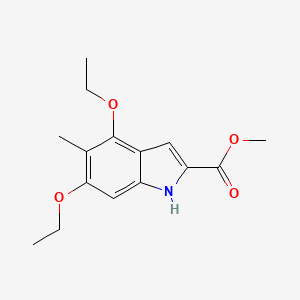

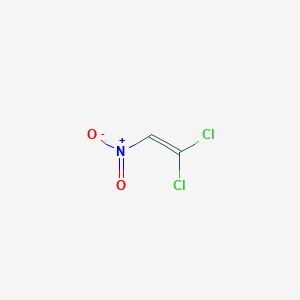

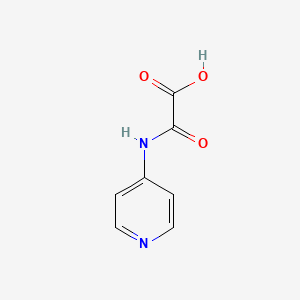

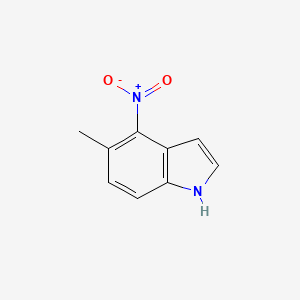

“5-methyl-4-nitro-1H-indole” is a chemical compound with the molecular formula C9H8N2O2 . It belongs to the class of organic compounds known as indoles, which are compounds containing an indole moiety, consisting of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .

Molecular Structure Analysis

The molecular structure of “5-methyl-4-nitro-1H-indole” consists of a benzene ring fused with a pyrrole ring, forming the indole moiety, with a methyl group attached at the 5th position and a nitro group at the 4th position .

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Supramolecular Chemistry

5-Methyl-4-Nitro-1H-Indole has been explored in the study of crystal structures and supramolecular chemistry. A notable example is its use in the synthesis of complex molecules like (Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoate. This synthesis demonstrated the planarity of the indole ring and its perpendicular orientation to other molecular planes, contributing to a better understanding of supramolecular dimer formations and three-dimensional architectures in crystallography (Errossafi et al., 2015).

Synthesis of Complex Organic Compounds

The compound has been used in the synthesis of other complex organic molecules. For instance, the synthesis of 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole from 4-nitrophenol demonstrates its role in creating industrially viable synthetic procedures with advantages like low cost and high yield (Zuo, 2014).

Chemical Reactions and Product Formation

5-Methyl-4-Nitro-1H-Indole is involved in complex chemical reactions leading to various products. For example, its reaction with nitrogen dioxide or nitrous acid in aprotic solvents yields various derivatives like isonitroso and 3-nitroso indole derivatives. These reactions and their products have significant implications in organic chemistry and biomolecular studies (Astolfi et al., 2006).

Corrosion Inhibition and Industrial Applications

Research includes the exploration of 5-Methyl-4-Nitro-1H-Indole derivatives as potential corrosion inhibitors. A study synthesizing new derivatives and evaluating their efficiency as corrosion inhibitors in different media like sea water demonstrates its potential industrial applications (Ahmed, 2018).

Pharmaceutical Research

In pharmaceutical research, derivatives of 5-Methyl-4-Nitro-1H-Indole have been studied as potential drug candidates. For instance, the design and synthesis of novel angiotensin II receptor antagonists incorporating 5-nitro benzimidazole and indole derivatives showcase its importance in developing new drugs with potential therapeutic benefits (Zhu et al., 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-methyl-4-nitro-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-2-3-8-7(4-5-10-8)9(6)11(12)13/h2-5,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWCWEGSXBIVEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90486435 |

Source

|

| Record name | 5-methyl-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-4-nitro-1H-indole | |

CAS RN |

61149-54-0 |

Source

|

| Record name | 5-methyl-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.